molecular formula C19H19N3O2S B3339134 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine CAS No. 717917-14-1

2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

Cat. No. B3339134
CAS RN: 717917-14-1
M. Wt: 353.4 g/mol
InChI Key: FJMULJYPXDDJSY-UHFFFAOYSA-N
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Description

2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine is a chemical compound with the molecular formula C19H19N3O2S . It is used as a building block in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroimidazo4,5-dbenzazepine core, which is substituted at the 2-position with a methyl group and at the 6-position with a (4-methylphenyl)sulfonyl group . The exact 3D conformation and stereochemistry would require further computational or experimental studies.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.438, a density of 1.3±0.1 g/cm3, a boiling point of 639.5±65.0 °C at 760 mmHg, and a melting point of 111-112ºC . It has a LogP value of 2.15, indicating its lipophilicity .

Scientific Research Applications

Crystal Structure Analysis

Tetrahydro-3-benzazepines, including 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, have been studied for their high affinity and antagonistic activity at the NMDA receptor. The crystal structure analysis of such compounds assists in determining the relative configuration of functional groups, crucial for understanding their interaction with biological targets (Tewes et al., 2016).

Synthesis and Structural Studies

The synthesis of novel benzothiazepines bearing a sulfonyl pharmacophore has been explored, which includes structures related to 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine. These compounds are synthesized for potential pharmacological applications, demonstrating the versatility of the benzothiazepine structure in drug design (Karale et al., 2011).

Electrophilic and Nucleophilic Reactivity Studies

Benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the compound , have been synthesized and studied using X-ray diffraction and DFT methods. These studies provide insights into the charge distributions, electrophilic, and nucleophilic reactivity, important for understanding the chemical behavior of such compounds (Almansour et al., 2016).

Biological and Pharmacological Potential

Research has explored the synthesis and potential biological activities of various benzothiazole derivatives. These studies include the creation of compounds with sulfonyl pharmacophores, similar to 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, and their evaluation for antimicrobial, anti-inflammatory, and other pharmacological activities (Patel et al., 2009).

properties

IUPAC Name

2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-7-9-15(10-8-13)25(23,24)22-12-11-17-19(21-14(2)20-17)16-5-3-4-6-18(16)22/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMULJYPXDDJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
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2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Reactant of Route 6
2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

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